1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide 1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 1107591-25-2
VCID: VC7454668
InChI: InChI=1S/C20H25N2OS.BrH/c1-15-9-10-16(2)17(13-15)21-14-20(23,18-7-6-12-24-18)22-11-5-3-4-8-19(21)22;/h6-7,9-10,12-13,23H,3-5,8,11,14H2,1-2H3;1H/q+1;/p-1
SMILES: CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-]
Molecular Formula: C20H25BrN2OS
Molecular Weight: 421.4

1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

CAS No.: 1107591-25-2

Cat. No.: VC7454668

Molecular Formula: C20H25BrN2OS

Molecular Weight: 421.4

* For research use only. Not for human or veterinary use.

1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide - 1107591-25-2

Specification

CAS No. 1107591-25-2
Molecular Formula C20H25BrN2OS
Molecular Weight 421.4
IUPAC Name 1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Standard InChI InChI=1S/C20H25N2OS.BrH/c1-15-9-10-16(2)17(13-15)21-14-20(23,18-7-6-12-24-18)22-11-5-3-4-8-19(21)22;/h6-7,9-10,12-13,23H,3-5,8,11,14H2,1-2H3;1H/q+1;/p-1
Standard InChI Key YSOSFBZOTUAKGZ-UHFFFAOYSA-M
SMILES CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide, reflects its intricate architecture . The imidazo[1,2-a]azepine core consists of a seven-membered azepine ring fused to an imidazole moiety. Key substituents include:

  • A 2,5-dimethylphenyl group at position 1, contributing steric bulk and aromatic interactions.

  • A thiophen-2-yl group at position 3, introducing sulfur-based electronic effects.

  • A hydroxyl group at position 3, enabling hydrogen bonding and polarity.

The molecular formula C20H25BrN2OS (molecular weight: 421.4 g/mol) underscores the presence of bromine as a counterion, critical for solubility and ionic properties .

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS No.1107591-25-2
Molecular FormulaC20H25BrN2OS
Molecular Weight421.4 g/mol
IUPAC Name1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Key Functional GroupsImidazoazepine, hydroxyl, thiophene, dimethylphenyl, bromide

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic details for this compound remain proprietary, general methodologies for analogous imidazoazepine derivatives involve condensation, cyclization, and quaternization steps . A plausible route may include:

  • Formation of the azepine ring via cyclization of a diamine precursor.

  • Introduction of the thiophene and hydroxyl groups through nucleophilic substitution or Grignard reactions.

  • Quaternization with methyl bromide or similar alkylating agents to generate the bromide salt.

Recent work on structurally related 3-hydroxy-1,3-diarylimidazo[1,2-a]pyridinium bromides demonstrates that microwave-assisted synthesis and catalyst-driven cyclization can enhance yields and reduce reaction times . For example, Kondic et al. (2024) achieved 60–85% yields for similar compounds using Pd-catalyzed cross-coupling reactions .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its hydroxyl group, thiophene ring, and imidazoazepine core:

  • Hydroxyl Group: Participates in esterification, etherification, and oxidation reactions. Under acidic conditions, it may undergo dehydration to form alkenes.

  • Thiophene Ring: Susceptible to electrophilic substitution at the 5-position, enabling further functionalization with halogens or nitro groups.

  • Imidazoazepine Core: The conjugated system allows for π-π stacking interactions, relevant in materials science applications.

Notably, the bromide counterion facilitates solubility in polar aprotic solvents like DMSO or DMF, broadening its utility in subsequent reactions .

Future Research Directions

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.

  • Synthetic Optimization: Explore continuous-flow reactors to improve yield and sustainability .

  • Materials Characterization: Investigate thermal stability and conductivity for electronics applications.

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